Home > Products > Screening Compounds P76081 > c-[-Arg-Gly-Asp-Acpca33-]
c-[-Arg-Gly-Asp-Acpca33-] -

c-[-Arg-Gly-Asp-Acpca33-]

Catalog Number: EVT-10979248
CAS Number:
Molecular Formula: C18H29N7O6
Molecular Weight: 439.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound c-[-Arg-Gly-Asp-Acpca33-] is a cyclic peptide that incorporates the well-known Arg-Gly-Asp (RGD) sequence, which is critical for cell adhesion and interaction with integrins. The addition of Acpca33, a modified amino acid, enhances the properties of the peptide, making it significant in various biological applications.

Source

The RGD sequence is naturally occurring in many extracellular matrix proteins and plays a pivotal role in cell adhesion and signaling. The incorporation of modified amino acids like Acpca33 can enhance the stability and activity of the peptide. Research has shown that cyclic peptides can exhibit improved binding affinities and biological activities compared to their linear counterparts .

Classification

c-[-Arg-Gly-Asp-Acpca33-] falls under the category of cyclic peptides. These compounds are characterized by a circular structure formed by covalent bonds between the terminal amino acids. This structural configuration often leads to increased resistance to enzymatic degradation and enhanced biological activity.

Synthesis Analysis

Methods

The synthesis of c-[-Arg-Gly-Asp-Acpca33-] typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid support, facilitating the incorporation of both natural and non-natural amino acids.

Technical Details

  1. Solid-Phase Peptide Synthesis: The process begins with the attachment of a resin-bound amino acid, followed by the sequential addition of protected amino acids.
  2. Cyclization: After synthesizing the linear peptide, cyclization is achieved through the formation of a covalent bond between the N-terminus and C-terminus, often facilitated by coupling agents.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Molecular Structure Analysis

Structure

The molecular structure of c-[-Arg-Gly-Asp-Acpca33-] features a cyclic arrangement that retains the essential RGD motif critical for integrin binding. The incorporation of Acpca33 likely introduces unique steric or electronic properties that enhance its biological function.

Data

The molecular formula and specific structural data can be derived from analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, which confirm the identity and purity of the synthesized compound.

Chemical Reactions Analysis

Reactions

Technical Details

  1. Stability Studies: Investigations into the stability of cyclic peptides often reveal that they are less susceptible to proteolytic enzymes due to their conformational rigidity.
  2. Binding Interactions: The RGD sequence facilitates specific interactions with integrins, leading to downstream signaling events critical for cellular processes such as migration and proliferation.
Mechanism of Action

Process

The mechanism by which c-[-Arg-Gly-Asp-Acpca33-] exerts its biological effects primarily involves binding to integrin receptors on cell surfaces. This interaction triggers intracellular signaling pathways that promote cell adhesion, migration, and survival.

Data

Studies have demonstrated that cyclic RGD peptides exhibit enhanced binding affinities compared to linear counterparts, attributed to their conformational constraints that mimic natural ligands more closely . This enhanced binding can lead to improved therapeutic outcomes in applications such as tissue engineering and cancer therapy.

Physical and Chemical Properties Analysis

Physical Properties

c-[-Arg-Gly-Asp-Acpca33-] is generally characterized by:

  • Molecular Weight: Approximately 600 Da (exact value may vary based on modifications).
  • Solubility: Soluble in aqueous solutions at physiological pH, depending on specific modifications.

Chemical Properties

  1. Stability: More stable than linear peptides due to cyclization.
  2. Reactivity: Can undergo reactions typical of amines and carboxylic acids but shows reduced reactivity due to cyclization.
Applications

Scientific Uses

c-[-Arg-Gly-Asp-Acpca33-] has several important applications in scientific research:

  • Tissue Engineering: Used as a bioactive component in scaffolds to promote cell adhesion and proliferation.
  • Drug Delivery Systems: Serves as a targeting ligand in nanoparticle formulations aimed at enhancing drug delivery efficiency.
  • Cancer Therapy: Investigated for its potential to inhibit tumor growth by blocking integrin-mediated pathways.
Introduction to RGD-Containing Cyclic Peptides as Integrin-Targeted Therapeutics

Role of the RGD Motif in Integrin Recognition and Cellular Adhesion Mechanisms

The arginine-glycine-aspartic acid (RGD) motif serves as the primary recognition sequence for a subset of integrin heterodimers, facilitating critical cell-extracellular matrix (ECM) and cell-cell interactions. This tripeptide sequence, first identified in fibronectin, is embedded within numerous ECM proteins, including vitronectin, fibrinogen, laminin, and osteopontin [1] [6]. Integrins bind RGD through a specialized pocket formed at the α/β subunit interface, where the guanidinium group of arginine forms salt bridges with α-subunit aspartate residues (e.g., Asp218 in αvβ3), while the aspartic acid carboxylate coordinates a divalent cation (e.g., Mg²⁺) at the metal ion-dependent adhesion site (MIDAS) in the β-subunit [5] [6]. This interaction induces bidirectional signaling: "outside-in" signaling regulates cytoskeletal reorganization, cell survival, and migration, whereas "inside-out" signaling modulates integrin affinity states [1] [8].

In pathological contexts such as cancer, RGD-binding integrins (e.g., αvβ3, αvβ5, αvβ6, α5β1) are overexpressed on tumor cells and activated endothelial cells within tumor neovasculature. This overexpression supports tumor angiogenesis, metastasis, and resistance to apoptosis by enhancing cell adhesion to ECM components and activating pro-survival kinases like focal adhesion kinase and protein kinase B [1] [8]. Consequently, the RGD motif provides a molecular basis for designing targeted therapeutics capable of hijacking these adhesion mechanisms for diagnostic or therapeutic delivery.

Rationale for Conformational Constraint in RGD Peptide Design

Linear RGD peptides exhibit limited therapeutic utility due to rapid proteolytic degradation, low receptor affinity, and poor selectivity across integrin subtypes. Conformational constraint through cyclization addresses these limitations by:

  • Enhancing Metabolic Stability: Cyclization reduces peptide backbone flexibility, shielding the RGD sequence from exopeptidases and endopeptidases [4] [5].
  • Preorganizing Bioactive Conformations: Linear RGD adopts multiple conformations in solution, few of which complement the integrin binding site. Cyclization locks the peptide into a bent or kinked conformation that mimics the native RGD presentation in ECM proteins, optimizing spatial alignment of the arginine and aspartate side chains for integrin engagement [5] [6].
  • Improving Selectivity: Subtle differences in the RGD-binding pockets of integrin subtypes (e.g., αvβ3 vs. α5β1) can be exploited through ring size and rigidity. For instance, cyclic pentapeptides favor αvβ3 binding due to optimal spacing (0.7–0.9 nm) between charged residues, whereas larger macrocycles may target α5β1 [6].

Table 1: Comparative Properties of Linear vs. Cyclic RGD Peptides

PropertyLinear RGDCyclic RGD
Proteolytic StabilityLowHigh
Integrin αvβ3 Affinity (IC₅₀)>1 µM0.1–10 nM
Serum Half-lifeMinutesHours
Selectivity for αvβ3LimitedHigh

Data derived from molecular dynamics and binding assays [4] [5] [6].

Structural Evolution of Cyclic RGD Peptidomimetics for Enhanced Target Specificity

The development of cyclic RGD peptidomimetics has progressed through iterative structure-activity relationship (SAR) studies aimed at optimizing affinity, selectivity, and pharmacokinetics:

  • First-Generation Cyclizers: Early designs utilized disulfide bridges (e.g., c(CRGDC)) or lactam rings to cyclize linear sequences. While these improved stability, disulfide bonds remained susceptible to serum reduction, and lactamization often required complex synthetic routes [4] [7].
  • Backbone Modifications: Incorporation of D-amino acids (e.g., D-phenylalanine in cilengitide) and N-methylation restricted conformational flexibility and enhanced proteolytic resistance. For example, cilengitide (c(RGDf(NMe)V)) exhibited nanomolar affinity for αvβ3/αvβ5 but showed limited clinical efficacy due to redundant angiogenic pathways [1] [6].
  • Rigid Spacer Integration: Advanced designs introduced non-proteogenic amino acids like 5-aminomethyl-3-methylpentanoic acid (Acpca) to enforce optimal RGD geometry. In c-[-Arg-Gly-Asp-Acpca-], Acpca acts as a conformationally restricted β-amino acid linker that:
  • Precisely orients the RGD side chains for high-affinity engagement with αvβ3.
  • Eliminates asymmetric centers, simplifying synthesis.
  • Enhances metabolic stability by resisting enzymatic cleavage [3] [7].

Table 2: Evolution of Cyclic RGD Peptidomimetics

GenerationExample CompoundStructural Featuresαvβ3 Affinity (IC₅₀)Selectivity Over αIIbβ3
Firstc(CRGDC)Disulfide cyclization~100 nM10-fold
SecondCilengitideD-Phe, N-methylation0.6 nM100-fold
Thirdc-[-Arg-Gly-Asp-Acpca-]Acpca spacer, non-disulfide<0.5 nM>1000-fold

Data compiled from integrin binding assays [3] [6] [7].

  • Terminal Functionalization: Unlike earlier analogs, c-[-Arg-Gly-Asp-Acpca-] permits C-terminal conjugation of imaging agents or drug payloads without compromising integrin binding. This feature enables modular design of theranostics, as demonstrated by biotinylated derivatives showing 6.6-fold higher tumor uptake than predecessors in xenograft models [3] [7].

These innovations culminated in ligands like c-[-Arg-Gly-Asp-Acpca-], which exhibit subnanomolar affinity for αvβ3, minimal binding to off-target integrins (e.g., αIIbβ3), and enhanced tumor-to-background ratios in preclinical imaging. The Acpca linker represents a paradigm shift toward geometrically precise, multifunctional integrin antagonists [3] [7].

Properties

Product Name

c-[-Arg-Gly-Asp-Acpca33-]

IUPAC Name

2-[(1S,4S,10S,13S)-10-[3-(diaminomethylideneamino)propyl]-3,6,9,12-tetraoxo-2,5,8,11-tetrazabicyclo[11.2.1]hexadecan-4-yl]acetic acid

Molecular Formula

C18H29N7O6

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C18H29N7O6/c19-18(20)21-5-1-2-11-16(30)22-8-13(26)24-12(7-14(27)28)17(31)23-10-4-3-9(6-10)15(29)25-11/h9-12H,1-8H2,(H,22,30)(H,23,31)(H,24,26)(H,25,29)(H,27,28)(H4,19,20,21)/t9-,10-,11-,12-/m0/s1

InChI Key

SLTMEZLQPRTTBL-BJDJZHNGSA-N

Canonical SMILES

C1CC2CC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CC(=O)O)CCCN=C(N)N

Isomeric SMILES

C1C[C@H]2C[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CC(=O)O)CCCN=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.